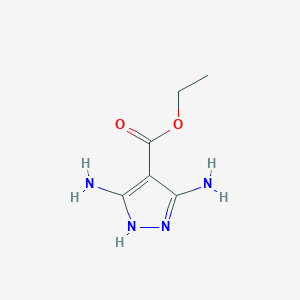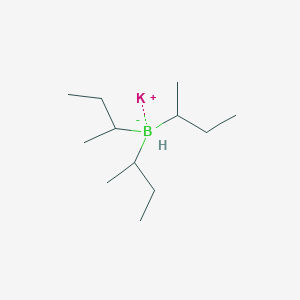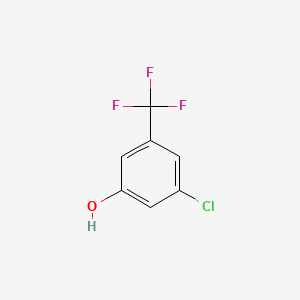
3-クロロ-5-ヒドロキシベンゾトリフルオリド
概要
説明
3-Chloro-5-hydroxybenzotrifluoride: is an organic compound with the molecular formula C7H4ClF3O and a molecular weight of 196.56 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
科学的研究の応用
3-Chloro-5-hydroxybenzotrifluoride is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用機序
3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s worth noting that compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs , suggesting a broad range of potential targets.
Mode of Action
The presence of the trifluoromethyl group in various drugs suggests that it may interact with its targets in a manner similar to these drugs .
Pharmacokinetics
Its physical properties such as boiling point (204.8±35.0 °C ) and density (1.47g/ml ) suggest that it may have certain bioavailability characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-hydroxybenzotrifluoride typically involves the chlorination of 5-hydroxybenzotrifluoride. One common method includes the use of phosphorus oxychloride to selectively chlorinate the hydroxyl group . Another method involves the diazotization deamination reaction of 3,5-dihalo-4-aminotrifluorotoluene to obtain 3,5-dihalobenzotrifluoride, which is then subjected to further reactions to introduce the chlorine and hydroxyl groups .
Industrial Production Methods: Industrial production of 3-Chloro-5-hydroxybenzotrifluoride often employs large-scale chlorination processes using chlorine gas and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-chlorination and to achieve the desired product.
化学反応の分析
Types of Reactions: 3-Chloro-5-hydroxybenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming 5-hydroxybenzotrifluoride.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophilic substitution reactions often use or as bases.
Major Products:
Oxidation: Formation of 3-chloro-5-oxobenzotrifluoride.
Reduction: Formation of 5-hydroxybenzotrifluoride.
Substitution: Formation of various substituted benzotrifluorides depending on the nucleophile used.
類似化合物との比較
- 2-Chloro-5-hydroxybenzotrifluoride
- 3-Chloro-4-hydroxybenzotrifluoride
- 4-Chloro-3-hydroxybenzotrifluoride
Comparison: 3-Chloro-5-hydroxybenzotrifluoride is unique due to the specific positioning of the chlorine and hydroxyl groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
3-chloro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWMOPEHPOKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397338 | |
| Record name | 3-chloro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-18-3 | |
| Record name | 3-chloro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-hydroxybenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


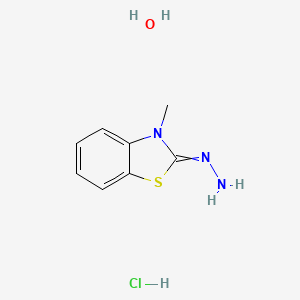
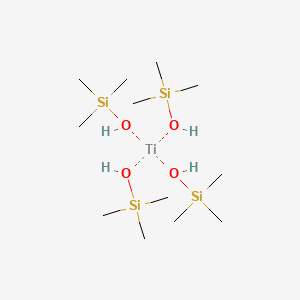
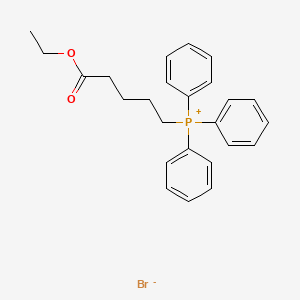

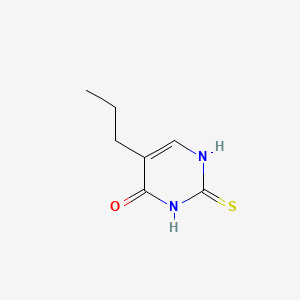
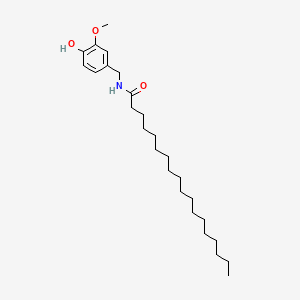
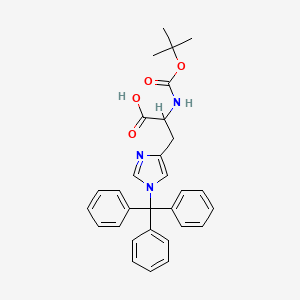

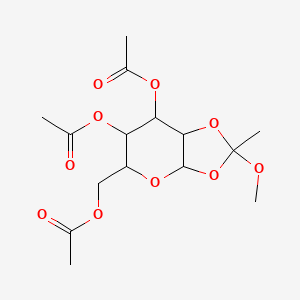
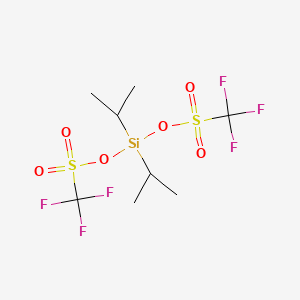

![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid](/img/structure/B1630730.png)
